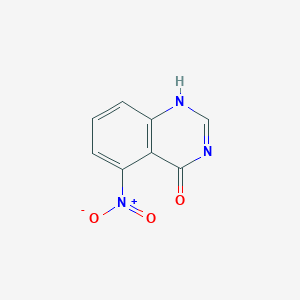

5-nitro-1H-quinazolin-4-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound with the identifier “5-nitro-1H-quinazolin-4-one” is a chemical substance that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its specific molecular structure and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-nitro-1H-quinazolin-4-one involves several steps, each requiring specific reagents and conditions. The exact synthetic route can vary, but generally, it involves the following steps:

Initial Reactant Preparation: The starting materials are prepared, often involving purification and characterization to ensure their suitability for the reaction.

Reaction Setup: The reactants are combined in a suitable solvent under controlled temperature and pressure conditions. Catalysts may be used to facilitate the reaction.

Intermediate Formation: The reaction proceeds through one or more intermediate stages, where the structure of the compound gradually forms.

Final Product Isolation: The final product, this compound, is isolated from the reaction mixture through techniques such as crystallization, filtration, and chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up to meet demand. This involves optimizing the reaction conditions to maximize yield and minimize costs. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

化学反応の分析

Types of Reactions

5-nitro-1H-quinazolin-4-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

科学的研究の応用

Anticancer Activity

5-Nitro-1H-quinazolin-4-one derivatives have shown promising results in the treatment of various cancers. The compound has been evaluated for its cytotoxic effects on different cancer cell lines, demonstrating significant inhibition of cell viability and induction of apoptosis.

Case Studies:

- A study assessed the cytotoxic effects of quinazolinone derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231). The compounds induced apoptosis through mitochondrial pathways and significantly increased lactate dehydrogenase (LDH) release, indicating cytotoxicity .

- Another investigation into 2-thioxoquinazolin-4-one derivatives revealed substantial anticancer activity against multiple cell lines, including breast cancer and leukemia, outperforming standard treatments like gefitinib .

Data Table: Anticancer Activity

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| A | MCF-7 | 2.43 | Induces apoptosis via mitochondrial pathway |

| B | MDA-MB-231 | 2.28 | Inhibits cell viability significantly |

| C | Various | 0.87 | EGFR inhibition |

Antiviral Properties

Recent studies have highlighted the potential of quinazolinone derivatives as inhibitors against viral enzymes, particularly those associated with SARS-CoV-2.

Case Study:

- A novel series of quinazolinone-based compounds were identified as non-covalent inhibitors of the SARS-CoV-2 main protease (Mpro). These inhibitors showed superior potency compared to existing treatments, with specific structural modifications enhancing their binding affinity and efficacy .

Data Table: Antiviral Activity

Antimicrobial Activity

The antimicrobial properties of quinazolinone derivatives extend to their efficacy against various pathogens, including bacteria and parasites.

Case Studies:

- Quinazolinone derivatives have been synthesized and tested for their antimalarial activity, showing significant potency against resistant strains of malaria .

- Additionally, they have been evaluated for their activity against Mycobacterium tuberculosis, with some compounds exhibiting promising inhibitory effects on essential bacterial enzymes .

Data Table: Antimicrobial Activity

| Compound | Pathogen | IC50 (µM) |

|---|---|---|

| E | Plasmodium spp. | 74 |

| F | Mycobacterium | 0.12 |

Other Therapeutic Applications

Beyond anticancer and antiviral applications, this compound has demonstrated potential in treating neurological disorders and inflammation.

Case Study:

作用機序

The mechanism of action of 5-nitro-1H-quinazolin-4-one involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the context of its use, whether in a biological system or a chemical reaction.

類似化合物との比較

Similar Compounds

ML277 (CID 53347902): A compound with similar structural features and applications.

VU0458298-2: Another related compound used in similar research contexts.

Uniqueness

5-nitro-1H-quinazolin-4-one stands out due to its specific reactivity and the unique products it forms in chemical reactions. Its versatility in various applications also highlights its importance in scientific research.

特性

IUPAC Name |

5-nitro-1H-quinazolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3O3/c12-8-7-5(9-4-10-8)2-1-3-6(7)11(13)14/h1-4H,(H,9,10,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGOKBMXSQJZEKF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)N=CN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)N=CN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。